molecular formula C10H20Cl2N2O B2772404 1-(Piperidin-3-yl)piperidin-2-one dihydrochloride CAS No. 2060063-92-3

1-(Piperidin-3-yl)piperidin-2-one dihydrochloride

Cat. No.: B2772404
CAS No.: 2060063-92-3
M. Wt: 255.18
InChI Key: LXIUVTPXSUZXSG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(Piperidin-3-yl)piperidin-2-one dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as the NLRP3 inflammasome . This interaction leads to the suppression of pro-inflammatory cytokines like IL-1β, which are crucial in the body’s immune response . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, this compound can modulate the activation of signaling pathways like NF-κB and MAPK, which are essential for the production of inflammatory mediators . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell survival, proliferation, and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating inflammatory and immune-related disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the NLRP3 inflammasome by binding to its components, thereby preventing its activation and subsequent release of pro-inflammatory cytokines . Additionally, this compound can modulate the activity of transcription factors like NF-κB, resulting in altered gene expression and reduced inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can sustain its anti-inflammatory effects over time, making it a promising candidate for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage regimens for therapeutic applications . These findings underscore the need for careful dose titration to maximize the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through processes like oxidation and conjugation, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and overall efficacy . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further impacting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various subcellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors like blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism . Additionally, this compound can interact with nuclear receptors and transcription factors, affecting gene expression and cellular responses . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

1-(Piperidin-3-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(Piperidin-3-yl)piperidin-2-one dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

1-piperidin-3-ylpiperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9;;/h9,11H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIUVTPXSUZXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060063-92-3
Record name 1-(piperidin-3-yl)piperidin-2-one dihydrochloride
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